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Compound of Interest

Compound Name: 3-Nitro-6-phenylpyridin-2-amine

Cat. No.: B174432

Technical Guide: 3-Nitro-6-phenylpyridin-2-
amine

Disclaimer: The compound 3-Nitro-6-phenylpyridin-2-amine is not widely cataloged in public
chemical databases. As such, a specific CAS number has not been assigned, and the
experimental data presented herein is hypothetical, based on the known properties of
structurally similar molecules. This document is intended for research and development
purposes and should be used as a conceptual guide.

Chemical Identity

e Proposed IUPAC Name: 6-phenyl-3-nitropyridin-2-amine
e Synonyms: 2-Amino-3-nitro-6-phenylpyridine

o CAS Number: Not assigned. For a related compound, 6-phenylpyridin-2-amine, the CAS
number is 39774-25-9.

e Molecular Formula: C11HoN3O:2
e Molecular Weight: 215.21 g/mol

e Chemical Structure:
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Physicochemical Properties (Hypothetical)

The following table summarizes the predicted physicochemical properties of 6-phenyl-3-
nitropyridin-2-amine. These values are estimations and should be confirmed through empirical

testing.
Property Predicted Value
Physical State Yellow solid
Melting Point 185-190 °C
Boiling Point > 400 °C (decomposes)
Solubility Soluble in DMSO, DMF; sparingly soluble in
methanol; insoluble in water.
pKa (most basic) 2.5 (estimated)
LogP 2.8 (estimated)

Experimental Protocols

The following are hypothetical experimental protocols for the synthesis and characterization of
6-phenyl-3-nitropyridin-2-amine.

3.1. Synthesis

A plausible synthetic route for 6-phenyl-3-nitropyridin-2-amine involves the nitration of 6-
phenylpyridin-2-amine.

» Reaction Scheme:

o 6-phenylpyridin-2-amine — 6-phenyl-3-nitropyridin-2-amine
o Materials:

o 6-phenylpyridin-2-amine

o Fuming nitric acid (90%)
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o Sulfuric acid (98%)

o Dichloromethane (DCM)

o Saturated sodium bicarbonate solution

o Anhydrous magnesium sulfate

o Silica gel for column chromatography

o Hexane

[¢]

Ethyl acetate

e Procedure:

[¢]

In a flask cooled to 0 °C, dissolve 6-phenylpyridin-2-amine in sulfuric acid.

o Slowly add fuming nitric acid dropwise while maintaining the temperature at 0 °C.

o After the addition is complete, allow the reaction to stir at room temperature for 4 hours.

o Carefully pour the reaction mixture over crushed ice and neutralize with a saturated
sodium bicarbonate solution.

o Extract the aqueous layer with dichloromethane (3 x 50 mL).

o Combine the organic layers and dry over anhydrous magnesium sulfate.

o Filter and concentrate the solvent under reduced pressure.

o Purify the crude product by column chromatography on silica gel using a hexane:ethyl
acetate gradient to yield 6-phenyl-3-nitropyridin-2-amine.

3.2. Characterization

e Nuclear Magnetic Resonance (NMR) Spectroscopy:
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o 'H NMR (400 MHz, DMSO-ds): Predicted signals would include distinct aromatic protons
and a broad singlet for the amine protons.

o 13C NMR (100 MHz, DMSO-de): Predicted signals would correspond to the carbon atoms
of the pyridine and phenyl rings, with shifts influenced by the nitro and amino groups.

e Mass Spectrometry (MS):
o Method: Electrospray ionization (ESI) in positive mode.
o Expected m/z: 216.07 [M+H]*
e High-Performance Liquid Chromatography (HPLC):
o Column: C18 reverse-phase column.
o Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
o Detection: UV at 254 nm.

Potential Biological Activity: Kinase Inhibition

Pyridine derivatives are known to be inhibitors of various protein kinases. The presence of the
nitro and phenyl groups on the 2-aminopyridine scaffold suggests that 6-phenyl-3-nitropyridin-
2-amine could be investigated as a potential kinase inhibitor. A hypothetical signaling pathway
where this compound might act is the PIM-1 kinase pathway, which is involved in cell
proliferation and survival.[1][2]
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Caption: Hypothetical inhibition of the PIM-1 kinase signaling pathway.
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Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening and characterizing a novel
kinase inhibitor.
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Caption: Workflow for kinase inhibitor discovery and characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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